molecular formula C14H15Cl2N3O2S2 B14959831 2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B14959831
M. Wt: 392.3 g/mol
InChI Key: JHVUFKKHPJDOJG-UHFFFAOYSA-N
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Description

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a combination of dichlorophenyl, thiadiazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps. One common route starts with the preparation of 3,4-dichlorobenzyl chloride, which is then reacted with thiourea to form 3,4-dichlorobenzyl isothiocyanate. This intermediate is further reacted with ethyl hydrazinecarboxylate to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential antiviral and anticancer properties.

Mechanism of Action

The mechanism of action of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its specific combination of dichlorophenyl, thiadiazole, and acetamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15Cl2N3O2S2

Molecular Weight

392.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C14H15Cl2N3O2S2/c1-2-21-6-13-18-19-14(23-13)17-12(20)8-22-7-9-3-4-10(15)11(16)5-9/h3-5H,2,6-8H2,1H3,(H,17,19,20)

InChI Key

JHVUFKKHPJDOJG-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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